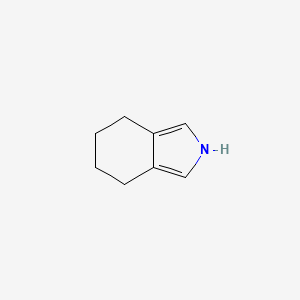

4,5,6,7-tetrahydro-2H-isoindole

Vue d'ensemble

Description

4,5,6,7-Tetrahydro-2H-isoindole is a heterocyclic organic compound with the molecular formula C8H11N It is a derivative of isoindole, characterized by a partially saturated ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-2H-isoindole can be achieved through several methods. One common approach involves the reduction of isoindole derivatives. For example, the reduction of 2H-isoindole using hydrogenation techniques can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions, such as the use of iron(III) chloride-mediated reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistent production .

Analyse Des Réactions Chimiques

Catalytic Hydrogenation and Formate Reduction

4,5,6,7-Tetrahydro-2H-isoindole derivatives undergo further reduction under palladium-catalyzed conditions. For example:

-

Alkyl-substituted isoindolines (e.g., 2 ) are reduced to 4,5,6,7-tetrahydro-2H-isoindoles (1 ) using ammonium formate and palladium catalysts (5–10 mol% Pd/C) in methanol at reflux .

-

Halogen-substituted isoindolines (e.g., Cl, Br) are both dehalogenated and reduced under similar conditions, yielding fully saturated tetrahydroisoindoles .

Table 1: Reduction of Isoindoline Derivatives

| Starting Material | Conditions | Product | Yield (%) | References |

|---|---|---|---|---|

| 5-Methoxyisoindoline | Pd/C, HCOONH₄, MeOH, reflux | Partial reduction | 45 | |

| 4-Chloroisoindoline | Pd/C, HCOONH₄, MeOH, reflux | This compound | 78 |

Oxidation to Diones

The tetrahydroisoindole core is susceptible to oxidation, particularly in the presence of N-bromosuccinimide (NBS) and air:

Table 2: Oxidation Products

| Substrate | Oxidizing Agent | Product | Yield (%) | References |

|---|---|---|---|---|

| Tetrahydro-2H-isoindole | NBS, air | 1,3-Dione | 92 |

Electrophilic Aromatic Substitution

The partially aromatic system allows for regioselective substitution:

-

Halogenation : Bromination occurs at the C3 position under mild conditions (Br₂ in CH₂Cl₂) .

-

Arylation : 1,3-Diaryl derivatives are synthesized via Suzuki-Miyaura coupling, enhancing COX-2 inhibitory activity (IC₅₀ = 0.6–100 nM) .

Nucleophilic Substitution

The nitrogen atom undergoes alkylation or acylation:

-

Reaction with alkyl halides (e.g., methyl iodide) in THF yields N-alkylated derivatives .

-

Acylation with acetic anhydride produces N-acetylated tetrahydroisoindoles .

Dehalogenation

Halogenated derivatives (e.g., 4-chloroisoindoline) are dehalogenated during catalytic hydrogenation, forming unsubstituted tetrahydroisoindoles . This reaction is critical for synthesizing pharmacologically relevant scaffolds.

Diels-Alder Reactivity

The conjugated diene system in oxidized derivatives (e.g., tetrahydroisoindole-1,3-diones) participates in Diels-Alder reactions with dienophiles like maleic anhydride, yielding polycyclic adducts .

Table 3: Cycloaddition Examples

| Dienophile | Conditions | Product | Yield (%) | References |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Hexahydroisoindole-fused lactone | 85 |

Theoretical Insights

Computational studies highlight differences in aromaticity between isoindoles and indoles, explaining reactivity trends:

-

Isoindoles exhibit lower aromatic stabilization, making them more reactive toward reduction and cycloaddition compared to indoles .

-

Substituent effects (e.g., electron-withdrawing groups) modulate reaction pathways and regioselectivity .

Biological Relevance

While beyond pure chemical reactivity, tetrahydroisoindoles are key intermediates in synthesizing COX-2 inhibitors. QSAR studies reveal that 1,3-diaryl substitutions optimize enzyme binding (e.g., 32 and 37 with ED₅₀ = 0.15–0.35 mg/kg in anti-inflammatory assays) .

Key Takeaways:

-

Reduction : Pd-catalyzed formate reduction enables selective saturation and dehalogenation.

-

Oxidation : NBS/air converts the core to diones, enabling further functionalization.

-

Substitution : Regioselective electrophilic and nucleophilic modifications expand structural diversity.

-

Applications : Reactions are leveraged to synthesize bioactive molecules, particularly COX-2 inhibitors .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4,5,6,7-tetrahydro-2H-isoindole and its derivatives have been studied extensively for their pharmacological properties. Notably, they have shown promise as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The selective inhibition of COX-2 over COX-1 is advantageous as it may reduce gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

COX-2 Inhibition Studies

Research has quantitatively analyzed the structure-activity relationships (SAR) of various derivatives of this compound. A study utilized the GUSAR program to evaluate the inhibitory activity against COX-2 and developed six statistically significant quantitative structure–activity relationship (QSAR) models. These models demonstrated high predictive accuracy for IC50 values across different compound structures .

Table 1: Summary of COX-2 Inhibition Studies

| Compound | IC50 Value (nmol/L) | Notes |

|---|---|---|

| Derivative A | 0.6 | Strong inhibitor |

| Derivative B | 700 | Weaker activity |

| Derivative C | 100 | Moderate potency |

Synthesis of Derivatives

The synthesis of this compound derivatives typically involves multi-step organic reactions. Methods include:

- Cyclization Reactions : These reactions form the bicyclic structure from simpler precursors.

- Functional Group Modifications : Altering functional groups to enhance biological activity or selectivity.

Notable Synthesis Methods

One notable method involves the formation of sulfonamide derivatives which have been linked to enhanced biological activity due to the presence of the sulfonamide moiety .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound derivatives in treating various conditions:

Anti-Cancer Properties

Research has indicated that certain derivatives exhibit anti-cancer properties by interfering with specific biological pathways involved in tumor growth. For example, compounds modified with additional functional groups have shown enhanced binding affinity to cancer cell receptors .

Neuroprotective Effects

Some studies suggest that these compounds may also offer neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms are still under investigation but are believed to involve modulation of neurotransmitter systems .

Mécanisme D'action

The mechanism of action of 4,5,6,7-tetrahydro-2H-isoindole involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme in the inflammatory pathway . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its catalytic activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Dihydro-1H-pyrrolyzine

- Benzothiophene

- 4,7-Dihydroisoindole

Uniqueness

4,5,6,7-Tetrahydro-2H-isoindole is unique due to its partially saturated ring system, which imparts different chemical reactivity compared to fully aromatic isoindoles. This structural feature allows for a diverse range of chemical modifications and applications .

Activité Biologique

4,5,6,7-Tetrahydro-2H-isoindole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a fused bicyclic structure that includes a saturated tetrahydro ring. Its molecular formula is , and it can undergo various chemical reactions such as oxidation and reduction, which affect its biological properties.

Biological Activity

Antimicrobial Properties

Research indicates that this compound derivatives exhibit antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In a study focusing on cyclooxygenase-2 (COX-2) inhibitors, derivatives of this compound demonstrated significant inhibition of COX-2 activity. This inhibition is crucial as COX-2 is often overexpressed in cancerous tissues . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the isoindole core enhanced its potency against cancer cell lines .

Mechanism of Action

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes such as COX-2. This binding prevents substrate access and inhibits enzymatic activity .

- Receptor Modulation : It may also modulate cellular receptors involved in signal transduction pathways that affect cell proliferation and apoptosis.

Case Studies

-

COX-2 Inhibition Study

A quantitative analysis evaluated the inhibitory effects of tetrahydro-2H-isoindole derivatives on COX-2 activity using IC50 values ranging from 0.6 to 700 nmol/L. The study highlighted six significant consensus QSAR models that accurately predicted IC50 values based on molecular descriptors . -

Antimicrobial Activity Assessment

In another study assessing the antimicrobial efficacy of this compound derivatives against various pathogens, results demonstrated notable inhibitory effects on Gram-positive and Gram-negative bacteria. The findings suggest potential applications in developing new antimicrobial agents.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of similar isoindole compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 4-Oxo-tetrahydroisoindole | COX-2 inhibition | Enzyme active site binding |

| Tetrahydroisoquinoline | Anticancer properties | Receptor modulation |

| Isoindole derivatives | Antimicrobial effects | Disruption of cellular processes |

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-2H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-4-8-6-9-5-7(8)3-1/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHOAZBZHHEGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CNC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472595 | |

| Record name | 4,5,6,7-tetrahydro-2H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51649-35-5 | |

| Record name | 4,5,6,7-tetrahydro-2H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-Tetrahydroisoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.